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Compound of Interest

Compound Name: (3-Bromobenzyl)dimethylamine

Cat. No.: B1276768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for the compound (3-Bromobenzyl)dimethylamine. Due to the limited

availability of published experimental spectra for this specific isomer, this document presents a

combination of data from closely related analogs, predicted values based on established

principles, and detailed experimental protocols to enable researchers to acquire and interpret

their own data.

Synthesis of (3-Bromobenzyl)dimethylamine
A common synthetic route to (3-Bromobenzyl)dimethylamine involves the reaction of 3-

bromobenzyl bromide with dimethylamine in a suitable solvent such as benzene. Following the

reaction, an acid-base extraction is typically performed to isolate the product. The final product

is often purified by distillation.[1]

Spectroscopic Data
The following tables summarize the expected and comparative spectroscopic data for (3-
Bromobenzyl)dimethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration
Assignment
(Predicted)

~7.4 s 1H
Ar-H (proton between

Br and CH2N(CH3)2)

~7.3 d 1H Ar-H

~7.1 t 1H Ar-H

~7.1 d 1H Ar-H

~3.4 s 2H -CH2-

~2.2 s 6H -N(CH3)2

Solvent: CDCl3,

Reference: TMS at

0.00 ppm. Predictions

are based on standard

substituent effects on

aromatic systems.

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment (Predicted)

~140 Ar-C (quaternary, attached to CH2N(CH3)2)

~131 Ar-CH

~130 Ar-CH

~128 Ar-CH

~122 Ar-C (quaternary, attached to Br)

~126 Ar-CH

~64 -CH2-

~45 -N(CH3)2

Solvent: CDCl3, Reference: CDCl3 at 77.16

ppm. Predictions are based on standard

substituent effects.

Infrared (IR) Spectroscopy
As a tertiary amine, (3-Bromobenzyl)dimethylamine will not exhibit N-H stretching or bending

vibrations. The IR spectrum will be characterized by C-H, C-N, and C-Br stretching and

bending modes, as well as aromatic C=C stretching.

Table 3: Key IR Absorption Bands
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Wavenumber (cm-1) Intensity Assignment

3050-3000 Medium-Weak Aromatic C-H Stretch

2980-2800 Medium-Strong
Aliphatic C-H Stretch (-CH2-, -

CH3)

~1600, ~1475 Medium-Weak Aromatic C=C Stretch

~1260 Medium C-N Stretch

1100-1000 Strong C-Br Stretch (Aryl)

800-600 Strong
Aromatic C-H Bending (out-of-

plane)

Sample preparation: Neat

liquid film or KBr pellet.

Mass Spectrometry (MS)
The mass spectrum of (3-Bromobenzyl)dimethylamine is expected to show a molecular ion

peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks

for bromine-containing fragments ([M] and [M+2] in a roughly 1:1 ratio) will be observed.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ion Comments

213/215 [C9H12BrN]+ Molecular ion (M+)

134 [C9H12N]+ Loss of Br radical

58 [C3H8N]+
[CH2N(CH3)2]+ fragment,

likely the base peak

91 [C7H7]+ Tropylium ion (rearrangement)

170/172 [C8H9BrN]+ Loss of a methyl radical

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided

below.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified (3-Bromobenzyl)dimethylamine in approximately 0.7 mL of

deuterated chloroform (CDCl3).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

1H NMR:

Pulse Program: Standard single-pulse

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

13C NMR:

Pulse Program: Proton-decoupled

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -5 to 220 ppm

IR Spectroscopy
Sample Preparation (Neat Liquid):
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Place one drop of liquid (3-Bromobenzyl)dimethylamine onto a clean, dry salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top to create a thin liquid film.

Mount the plates in the spectrometer's sample holder.

Instrument Parameters (FT-IR):

Scan Range: 4000-400 cm-1

Number of Scans: 16

Resolution: 4 cm-1

A background spectrum of the clean, empty salt plates should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry
Sample Preparation (GC-MS):

Prepare a dilute solution of (3-Bromobenzyl)dimethylamine (approximately 1 mg/mL) in a

volatile solvent such as dichloromethane or ethyl acetate.

Inject 1 µL of the solution into the GC-MS system.

Instrument Parameters (GC-MS with EI source):

Gas Chromatography:

Column: Standard non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

Mass Spectrometry:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 m/z.

Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic and spectrometric

analyses described.
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Caption: General workflow for spectroscopic analysis.
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Data Interpretation
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Caption: Data interpretation for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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